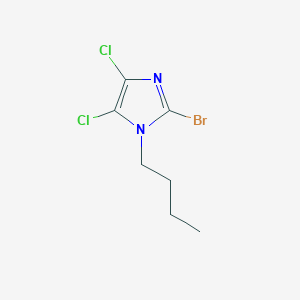
4,8,13,17-Tetraazaeicosane-1,20-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8,13,17-Tetraazaeicosane-1,20-diamine is a polyamine compound with the molecular formula C40H96N14 and a molecular weight of 773.28 g/mol. This compound is part of the polypropylenimine dendrimer family, which are highly branched, tree-like molecules used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,13,17-Tetraazaeicosane-1,20-diamine typically involves the reaction of primary amines with acrylonitrile, followed by hydrogenation. The process begins with the formation of intermediate nitriles, which are then reduced to primary amines. The reaction conditions often include the use of catalysts such as Raney nickel or palladium on carbon, and the reactions are carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
4,8,13,17-Tetraazaeicosane-1,20-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine groups react with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with catalysts like palladium on carbon or Raney nickel under elevated pressures and temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or amine oxides.
Reduction: Reduced amines or hydrogenated products.
Substitution: Substituted amines or amides.
科学研究应用
4,8,13,17-Tetraazaeicosane-1,20-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for dendrimers and other complex molecules.
Biology: Employed in the study of cellular uptake and gene delivery due to its polyamine structure.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and as a curing agent for epoxy resins.
作用机制
The mechanism of action of 4,8,13,17-Tetraazaeicosane-1,20-diamine involves its interaction with cellular membranes and nucleic acids. The polyamine structure allows it to bind to negatively charged molecules such as DNA and RNA, facilitating their transport across cell membranes . This property makes it useful in gene delivery and other biomedical applications .
相似化合物的比较
Similar Compounds
Polyethyleneimine (PEI): Another polyamine used in gene delivery and as a flocculant in water treatment.
Polyamidoamine (PAMAM) Dendrimers: Similar dendritic structures used in drug delivery and nanotechnology.
Tris(2-aminoethyl)amine (TREN): A smaller polyamine used in coordination chemistry and as a ligand.
Uniqueness
4,8,13,17-Tetraazaeicosane-1,20-diamine is unique due to its specific branching and molecular structure, which provides distinct properties such as higher solubility and better interaction with biological molecules compared to other polyamines .
属性
CAS 编号 |
143085-74-9 |
|---|---|
分子式 |
C16H40N6 |
分子量 |
316.53 g/mol |
IUPAC 名称 |
N,N'-bis[3-(3-aminopropylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H40N6/c17-7-3-11-21-15-5-13-19-9-1-2-10-20-14-6-16-22-12-4-8-18/h19-22H,1-18H2 |
InChI 键 |
GFSVBAWATFPNFU-UHFFFAOYSA-N |
规范 SMILES |
C(CCNCCCNCCCN)CNCCCNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
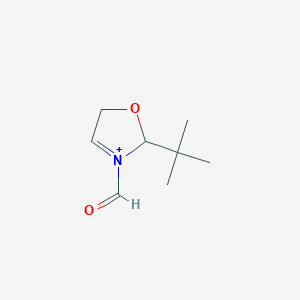
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
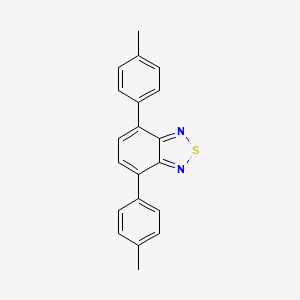



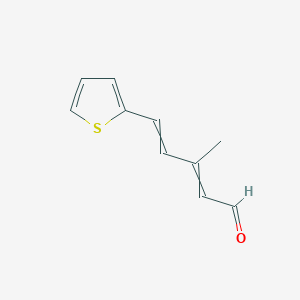
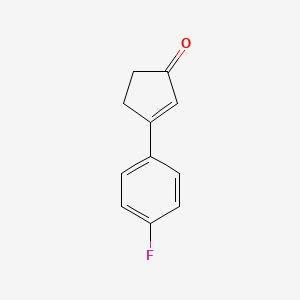

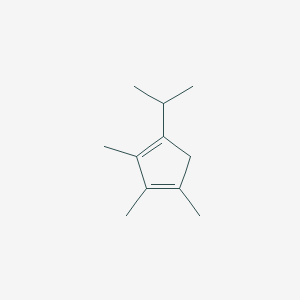
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
